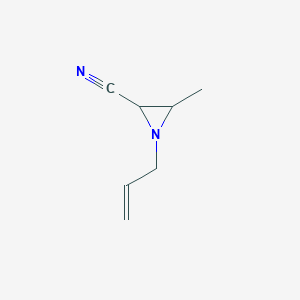
3-Methyl-1-(prop-2-en-1-yl)aziridine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Aziridinecarbonitrile, 3-methyl-1-(2-propenyl)- is an organic compound that belongs to the class of aziridines. Aziridines are three-membered heterocyclic compounds containing one nitrogen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aziridinecarbonitrile, 3-methyl-1-(2-propenyl)- typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of suitable nitrile precursors with aziridine derivatives. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove impurities and obtain the final product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
2-Aziridinecarbonitrile, 3-methyl-1-(2-propenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the aziridine ring opens up to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include various substituted aziridines, amines, and other nitrogen-containing compounds.
Wissenschaftliche Forschungsanwendungen
2-Aziridinecarbonitrile, 3-methyl-1-(2-propenyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of polymers and other materials with unique properties
Wirkmechanismus
The mechanism of action of 2-Aziridinecarbonitrile, 3-methyl-1-(2-propenyl)- involves its interaction with molecular targets such as enzymes and proteins. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the inhibition of enzyme activity or the modification of protein structures, contributing to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aziridine: A simpler aziridine compound with a three-membered ring containing one nitrogen atom.
2-Aziridinecarbonitrile, 1-methyl-3-phenyl-: A similar compound with a phenyl group instead of a propenyl group.
Uniqueness
2-Aziridinecarbonitrile, 3-methyl-1-(2-propenyl)- is unique due to its specific structural features, including the presence of a propenyl group. This structural variation imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
75985-05-6 |
|---|---|
Molekularformel |
C7H10N2 |
Molekulargewicht |
122.17 g/mol |
IUPAC-Name |
3-methyl-1-prop-2-enylaziridine-2-carbonitrile |
InChI |
InChI=1S/C7H10N2/c1-3-4-9-6(2)7(9)5-8/h3,6-7H,1,4H2,2H3 |
InChI-Schlüssel |
QSESYYMGEDCKCC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(N1CC=C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



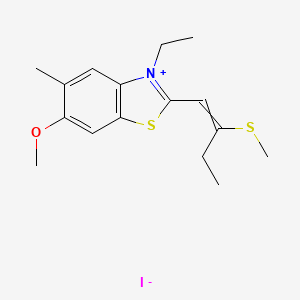
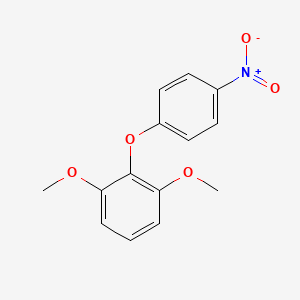
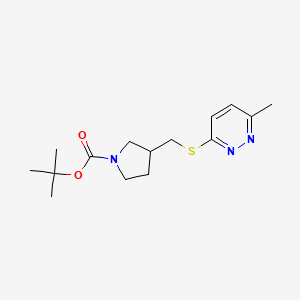
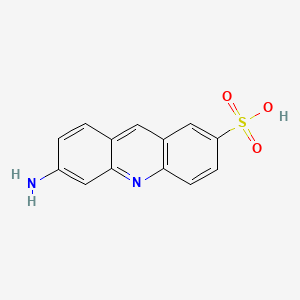
![3-Methylcyclohepta[b]pyrrole-2,8(1H,3H)-dione](/img/structure/B13957942.png)
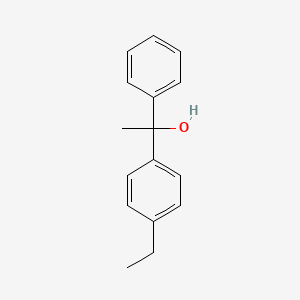
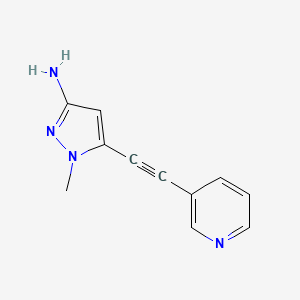
![4H-Pyrido[1,2-a]pyrimidine-3-propanoic acid, 6-methyl-4-oxo-, ethyl ester](/img/structure/B13957961.png)
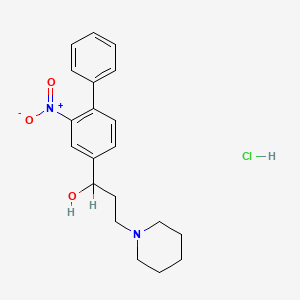
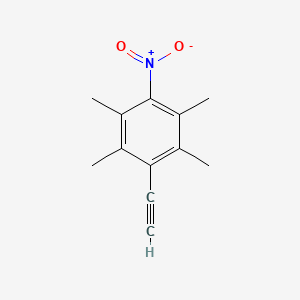
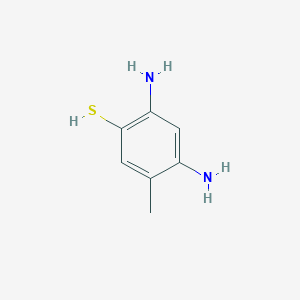
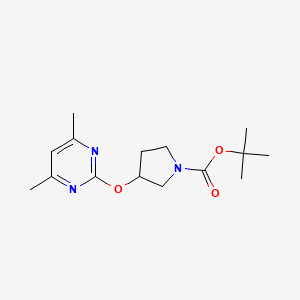
![2-Chloro-5-({[(3-chloro-1-benzothiophen-2-yl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13957984.png)
